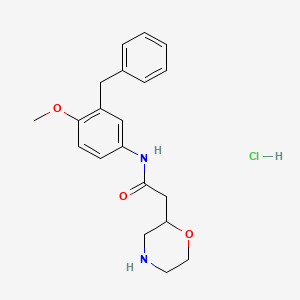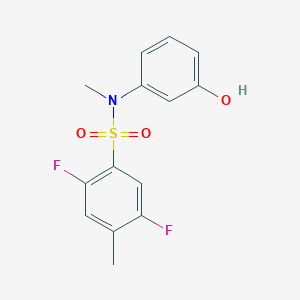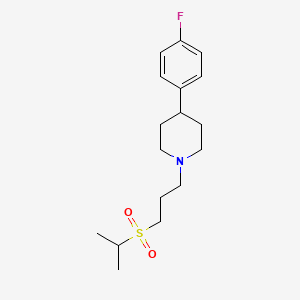
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride, also known as BMMA, is a chemical compound that has been studied for its potential therapeutic effects. BMMA belongs to the class of compounds known as benzylacetamides, which have been shown to have a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
作用機序
The exact mechanism of action of N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride is not fully understood, but it is believed to involve its interaction with various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. This compound has been shown to modulate the activity of these systems in a manner that is consistent with its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, alteration of ion channel activity, and changes in gene expression. These effects are likely responsible for its observed effects on behavior and physiology in various disease models.
実験室実験の利点と制限
One advantage of N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile tool for studying various disease models. However, one limitation of this compound is its relatively low potency compared to other compounds with similar therapeutic effects, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are several future directions for research on N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the exploration of this compound's effects on other disease models, such as depression and addiction. Finally, further elucidation of the molecular mechanisms underlying this compound's effects on behavior and physiology may lead to the development of novel therapeutic strategies for various neurological and psychiatric disorders.
合成法
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride can be synthesized through a multi-step process involving the reaction of 3-benzyl-4-methoxyphenylacetic acid with morpholine and acetic anhydride, followed by hydrochloric acid treatment to form this compound hydrochloride. The purity of the final product can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
科学的研究の応用
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride has been studied for its potential therapeutic effects in various disease models, including epilepsy, neuropathic pain, and anxiety disorders. In animal models of epilepsy, this compound has been shown to have anticonvulsant effects, possibly through its modulation of GABAergic neurotransmission. In models of neuropathic pain, this compound has been shown to have analgesic effects, possibly through its modulation of voltage-gated sodium channels. In models of anxiety, this compound has been shown to have anxiolytic effects, possibly through its modulation of the serotonergic system.
特性
IUPAC Name |
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-24-19-8-7-17(12-16(19)11-15-5-3-2-4-6-15)22-20(23)13-18-14-21-9-10-25-18;/h2-8,12,18,21H,9-11,13-14H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXYBKSCWUSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CNCCO2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)

![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)

![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)